2-Hydrazinyl-6-(pyridin-3-YL)pyridine
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Overview
Description
2-Hydrazinyl-6-(pyridin-3-yl)pyridine is a chemical compound with the molecular formula C10H10N4. It is known for its unique structure, which consists of a pyridine ring substituted with a hydrazinyl group at the 2-position and another pyridine ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
2-Hydrazinyl-6-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine rings can also interact with various receptors or enzymes, affecting their function .
Comparison with Similar Compounds
2-Hydrazinyl-6-(pyridin-3-yl)pyridine can be compared with other similar compounds such as:
2-Hydrazinopyridine: Similar structure but lacks the additional pyridine ring.
6-Hydrazinyl-2,3’-bipyridine: Similar structure but with different substitution patterns.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Hydrazinyl-6-(pyridin-3-YL)pyridine is a heterocyclic compound characterized by the presence of both hydrazine and pyridine functional groups. Its molecular formula is C₁₁H₁₃N₃, and it features a hydrazinyl group (-NH-NH₂) at the 2-position and a pyridinyl group at the 6-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity. The presence of the hydrazinyl group enhances its reactivity, while the pyridinyl ring provides a platform for interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 189.25 g/mol |
Functional Groups | Hydrazine, Pyridine |
Solubility | Soluble in polar solvents |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against multidrug-resistant pathogens. Studies have shown that this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, compounds derived from this structure have demonstrated enhanced efficacy compared to traditional antibiotics, making them promising candidates for further development in antibiotic therapies.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on cancer cell lines, indicating that it can induce apoptosis in malignant cells. For example, research has highlighted its effectiveness against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, where it exhibited significant antiproliferative activity . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to bind to various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound can interact with specific active sites on target proteins, thereby modulating their activity. Techniques such as spectroscopy and computational modeling are often employed to elucidate these interactions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on A549 lung cancer cells revealed that compounds based on this scaffold exhibited IC50 values comparable to established anticancer drugs like gefitinib, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGDBIMCHDYMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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